molecular formula C4H7I B1601185 Iodocyclobutane CAS No. 38557-29-8

Iodocyclobutane

Cat. No.: B1601185
CAS No.: 38557-29-8
M. Wt: 182 g/mol
InChI Key: DXVOSTCYXXRQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodocyclobutane is an organic compound with the molecular formula C₄H₇I. It consists of a four-membered cyclobutane ring with an iodine atom attached to one of the carbon atoms. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.

Scientific Research Applications

Iodocyclobutane has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals due to its unique reactivity.

    Material Science: It is used in the study of new materials with specific properties, such as polymers and resins.

    Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

Safety and Hazards

Iodocyclobutane is a liquid that should be stored in a refrigerator . The safety information includes pictograms GHS02, GHS07, and the signal word "Danger" . The hazard statements include H225, H302, H315, H319, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodocyclobutane can be synthesized through various methods, including:

    Halogenation of Cyclobutane: One common method involves the halogenation of cyclobutane using iodine in the presence of a catalyst. This reaction typically occurs under controlled conditions to ensure selective iodination.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 1,4-diiodobutane, under specific conditions to form the cyclobutane ring with an iodine substituent.

Industrial Production Methods: While this compound is not widely produced on an industrial scale, its synthesis in laboratory settings often involves the use of standard organic synthesis techniques, including halogenation and cyclization reactions.

Chemical Reactions Analysis

Types of Reactions: Iodocyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of cyclobutanol.

    Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclobutene.

    Oxidation and Reduction Reactions: this compound can be oxidized to form cyclobutanone or reduced to form cyclobutane.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.

    Elimination Reactions: Often require strong bases such as potassium tert-butoxide.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed:

    Cyclobutanol: Formed through substitution reactions.

    Cyclobutene: Formed through elimination reactions.

    Cyclobutanone: Formed through oxidation reactions.

    Cyclobutane: Formed through reduction reactions.

Mechanism of Action

The mechanism of action of iodocyclobutane in various reactions involves the reactivity of the iodine atom and the strained cyclobutane ring. The iodine atom can act as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds. The strained ring structure of cyclobutane makes it susceptible to ring-opening reactions, which can lead to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

    Cyclobutane: The parent compound without the iodine substituent.

    Bromocyclobutane: Similar structure with a bromine atom instead of iodine.

    Chlorocyclobutane: Similar structure with a chlorine atom instead of iodine.

Comparison:

    Reactivity: Iodocyclobutane is generally more reactive than its bromine and chlorine counterparts due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.

    Applications: While all these compounds are used in organic synthesis, this compound’s unique reactivity makes it particularly valuable in specific reactions where a more reactive halogen is required.

Properties

IUPAC Name

iodocyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7I/c5-4-2-1-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVOSTCYXXRQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513424
Record name Iodocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38557-29-8
Record name Iodocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name iodocyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iodocyclobutane
Reactant of Route 2
Iodocyclobutane
Reactant of Route 3
Iodocyclobutane
Reactant of Route 4
Iodocyclobutane
Reactant of Route 5
Iodocyclobutane
Reactant of Route 6
Iodocyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.